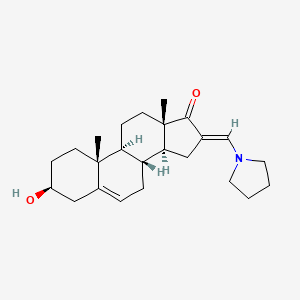![molecular formula C20H26N2 B13382617 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene (9CI)](/img/structure/B13382617.png)
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene (9CI) is a complex polymeric compound. It is synthesized through the polymerization of 1,2-ethanediamine with ethenylbenzene, resulting in a material with unique chemical and physical properties. This compound is of significant interest in various scientific and industrial fields due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene typically involves the polymerization of 1,2-ethanediamine with ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the polymerization process. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired polymer structure and properties.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process is carefully monitored to ensure consistent quality and yield of the polymer. The final product is then purified and processed into various forms, such as films, fibers, or bulk materials, depending on the intended application.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, alkylating agents; conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized polymer derivatives, while reduction can yield reduced polymer forms with altered properties.
Scientific Research Applications
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst support in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems and as a scaffold for tissue engineering.
Medicine: Explored for its biocompatibility and potential use in medical implants and devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene exerts its effects involves interactions with molecular targets and pathways. The polymer’s structure allows it to interact with various biological molecules, facilitating its use in drug delivery and tissue engineering. The specific pathways involved depend on the application and the environment in which the polymer is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N-phenyl-: Similar in structure but lacks the polymeric nature and specific functional groups of the target compound.
1,2-Ethanediamine, N-methyl-: Another related compound with different substituents and properties.
1,2-Ethanediamine, N,N-dimethyl-: Similar backbone but with different functional groups affecting its reactivity and applications.
Uniqueness
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene is unique due to its polymeric nature and the presence of specific functional groups that impart distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from advanced materials to biomedical uses, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H26N2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,4-bis(ethenyl)benzene;ethane-1,2-diamine;styrene |
InChI |
InChI=1S/C10H10.C8H8.C2H8N2/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;3-1-2-4/h3-8H,1-2H2;2-7H,1H2;1-4H2 |
InChI Key |
CNZPYZRNLWMPOF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-chloro-N-[(3,4-dimethylphenyl)methylideneamino]-2-[[3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]benzoyl]amino]benzamide](/img/structure/B13382556.png)




![3-butyl-1-(4-methylphenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate](/img/structure/B13382588.png)

![3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium](/img/structure/B13382602.png)
![6-hydroxy-2-methyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B13382603.png)

